1-methyl-D-Proline

Physicochemical Profiling Analytical Chemistry Peptide Chemistry

Researchers requiring D-configured N-methylated proline for peptide synthesis face invalid stereochemical outcomes when substituting unmodified proline or L-isomers. 1-Methyl-D-Proline (CAS 58123-62-9) resolves this with exact D-configuration and N-methylation. • D-configuration ensures correct enantiomeric outcomes in chiral pool synthesis; N-methylation enhances proteolytic stability and membrane permeability vs. D-Proline. • Distinct pKa (2.37 vs. 1.95 for D-Proline) enables unique pH-dependent separations not achievable with parent compound. • Supplied at 97% purity; bulk quantities available for scale-up.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 58123-62-9
Cat. No. B152155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-D-Proline
CAS58123-62-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC[NH+]1CCCC1C(=O)[O-]
InChIInChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyCWLQUGTUXBXTLF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-D-Proline (CAS 58123-62-9): Chemical Identity and Baseline Specifications


1-Methyl-D-Proline (CAS 58123-62-9) is a non-proteinogenic amino acid derivative and a chiral N-methylated analog of D-Proline. Structurally, it is (2R)-1-methylpyrrolidine-2-carboxylic acid (C₆H₁₁NO₂, MW 129.16 g/mol), featuring a secondary amine nitrogen with a methyl substituent . This N-methylation fundamentally alters the molecule's acid/base properties compared to its parent D-Proline. The predicted pKa of the carboxylic acid group is 2.37±0.20 , which represents a measurable shift from the pKa of unmodified D-Proline (pKa 1.95 at 25°C) . This difference in acid strength is a primary physicochemical characteristic relevant to its behavior in synthesis and analytical applications.

1-Methyl-D-Proline vs. Generic Prolines: Critical Differentiators for Research and Industrial Use


Generic substitution with unmodified proline or its enantiomers is invalid in applications requiring a specific conformational bias or chiral outcome. While L-Proline is a widely used organocatalyst, its catalytic activity and stereoselectivity are highly sensitive to the nature of the pyrrolidine nitrogen [1]. N-methylation, as in 1-Methyl-D-Proline, eliminates the possibility of forming the key enamine or iminium intermediates required for L-Proline's catalytic cycle, thus rendering it inactive in those specific pathways but potentially enabling alternative reactivity [2]. Furthermore, the distinct pKa of 1-Methyl-D-Proline (2.37) compared to D-Proline (1.95) indicates that simple protonation/deprotonation-dependent steps in synthesis or analytical separations will not be interchangeable. The D-configuration is also a non-negotiable requirement for accessing enantiomerically pure compounds in chiral pool synthesis, and substituting with the L-isomer (CAS 475-11-6) or racemic mixtures yields the opposite or mixed stereochemistry.

1-Methyl-D-Proline Evidence Guide: Quantifiable Differentiation from D-Proline and Analogs


N-Methylation Alters Acid Dissociation Constant: pKa Shift vs. D-Proline

The N-methyl substitution in 1-Methyl-D-Proline increases the pKa of the carboxylic acid group relative to its parent compound, D-Proline. This change affects the compound's charge state and reactivity at a given pH, which is critical for designing extraction protocols, chromatographic separations, or pH-controlled synthetic steps .

Physicochemical Profiling Analytical Chemistry Peptide Chemistry

Configurational Identity: Enantiomeric Purity and Optical Rotation

1-Methyl-D-Proline is the D-enantiomer of N-methylproline. This stereochemical configuration is fixed and is the basis for its use in synthesizing D-configured peptidomimetics and chiral building blocks. Its specific optical rotation is a key quality attribute for verifying enantiomeric purity [1].

Chiral Chemistry Peptidomimetics Asymmetric Synthesis

Elimination of Organocatalytic Activity via N-Methylation: Inactivity in Aldol Reactions

The catalytic cycle of L-Proline in asymmetric aldol reactions depends on the secondary amine nitrogen forming an enamine or iminium intermediate. N-Methylation of this nitrogen, as in 1-Methyl-D-Proline, blocks this pathway, rendering the compound inactive as an L-Proline-type organocatalyst [1][2].

Organocatalysis Asymmetric Synthesis Mechanistic Probes

Conformational Constraint: N-Methylation Restricts Peptide Bond Geometry

N-Methylation of the amino acid backbone, as in 1-Methyl-D-Proline, introduces a significant conformational constraint by restricting rotation around the C-N bond and favoring specific peptide bond geometries (cis/trans). This is a well-established principle in peptidomimetic design, often leading to enhanced metabolic stability and altered biological activity in modified peptides .

Peptidomimetics Protein Engineering Conformational Analysis

Physical Property Differences: Boiling Point and Density Predictions

Predicted physicochemical data show that 1-Methyl-D-Proline has a higher boiling point (227.1±33.0 °C) and a higher density (1.153±0.06 g/cm³) compared to its parent compound, D-Proline .

Purification Process Chemistry Physical Characterization

1-Methyl-D-Proline Applications: High-Value Use Cases in Research and Industry


Synthesis of D-Configured Peptidomimetics and Stabilized Peptides

1-Methyl-D-Proline is a critical building block for introducing a D-configured, N-methylated residue into peptides and peptidomimetics. Its D-configuration is essential for achieving the correct stereochemistry in the final product, while the N-methylation restricts backbone flexibility, often enhancing resistance to proteolytic degradation and improving membrane permeability . This dual advantage makes it a preferred choice over both D-Proline (lacks N-methylation) and N-Methyl-L-Proline (wrong enantiomer).

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The compound serves as a versatile chiral building block for synthesizing more complex, enantiomerically pure molecules. Its fixed D-configuration provides a reliable source of chirality for constructing stereochemically defined architectures. This application leverages the fundamental stereochemical differentiation outlined in Section 3 [1].

Analytical Standard and Research Tool for Conformational Studies

The unique conformational bias imposed by N-methylation, as detailed in Section 3, makes 1-Methyl-D-Proline a valuable probe in structural biology and peptide chemistry. It is used as a model compound or standard in NMR and computational studies to investigate the effects of N-methylation on cis/trans isomerism and peptide folding .

Development of Novel Catalysts (Non-Proline Type)

While inactive as an L-Proline-type organocatalyst due to N-methylation, 1-Methyl-D-Proline's unique structure may be exploited as a ligand or co-catalyst in transition metal complexes, where its D-configuration and altered basicity (pKa 2.37) offer a distinct coordination environment compared to D-Proline or its L-counterpart [2].

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